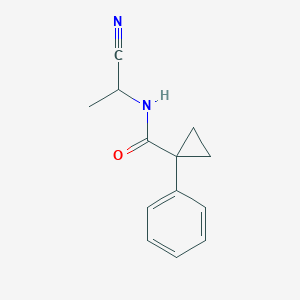
N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-Cyanoethyl)formamide” is a chemical compound with the molecular formula C4H6N2O . It has an average mass of 98.103 Da and a monoisotopic mass of 98.048012 Da .
Molecular Structure Analysis
“N-(1-Cyanoethyl)formamide” contains a total of 12 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
“N-(1-Cyanoethyl)formamide” has a density of 1.038g/cm3 and a boiling point of 323.8ºC at 760mmHg . The molecular weight is 98.10320 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of cyclopropane derivatives, including those with structural similarities to N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide, provide foundational insights for further applications in chemical research. For instance, the work on synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives demonstrates the versatility of cyclopropane and cyclohexane derivatives in organic synthesis. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, highlighting the structural diversity achievable with cyclopropane motifs (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactivity and Transformations
Research has shown the potential of cyclopropane derivatives for innovative bond formation strategies. The development of C-O bond formation techniques, utilizing 1-acetylcyclopropanecarboxamides, underlines the importance of cyclopropane derivatives in creating biologically important molecules like 5-amino-3(2H)-furanones. This method emphasizes the reactivity of cyclopropane derivatives under halonium-initiated tandem oxa-cyclization and ring-opening conditions (Wei, Lin, Xue, Liang, & Zhao, 2012).
Biological Applications
Cyclopropane derivatives are notable for their biological applications, particularly in the context of stress mitigation in plants. A study demonstrated the application of 1-aminocyclopropane-1-carboxylic acid deaminase-producing rhizobacteria to enhance the biochemical parameters and cell wall properties of Panicum maximum under stress conditions, signifying the potential of cyclopropane derivatives in agricultural biotechnology (Tiwari, Duraivadivel, Sharma, & P., 2018).
Material Science and Catalysis
The exploration of cyclopropane derivatives extends into material science and catalysis, showcasing their utility in selective hydrogenation processes. The development of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective formation of cyclohexanone from phenol demonstrates the catalytic potential of cyclopropane-related structures in chemical manufacturing (Wang, Yao, Li, Su, & Antonietti, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(9-14)15-12(16)13(7-8-13)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCCPGYGWRLXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-((1H-pyrrol-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2730732.png)
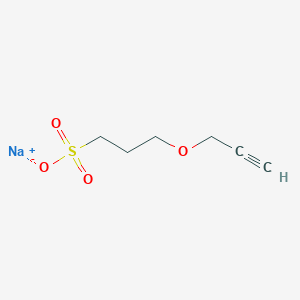
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2730734.png)
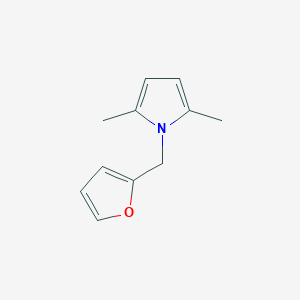
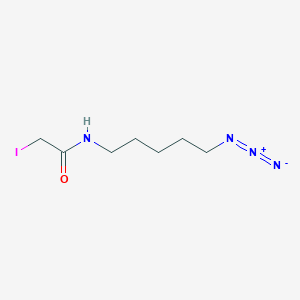
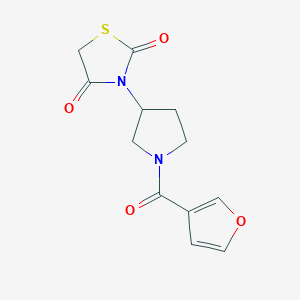
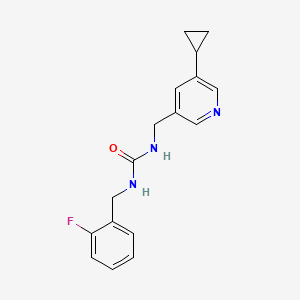
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-7-carboxylic acid](/img/structure/B2730743.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2730745.png)
![3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2730747.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B2730748.png)
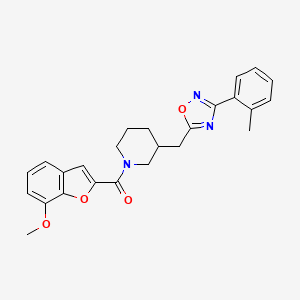
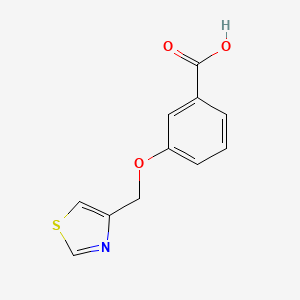
![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2730755.png)